N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide
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Overview
Description
N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and material science. The compound this compound is of particular interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide typically involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections, fungal infections, and certain types of cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death. The exact molecular targets and pathways involved can vary depending on the specific application and the type of organism or cell being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Uniqueness
N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide stands out due to its unique combination of the thiadiazole ring and the methoxybenzamide moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
327060-03-7 |
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Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C10H10N4O2S/c1-16-7-4-2-6(3-5-7)8(15)12-10-13-9(11)17-14-10/h2-5H,1H3,(H3,11,12,13,14,15) |
InChI Key |
HPQBIBFAUXMTOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)N |
Origin of Product |
United States |
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